3-(3-p-Tolyloxy-propyl)-3H-benzooxazol-2-one

Lipophilicity Drug Design Chemoinformatics

3-(3-p-Tolyloxy-propyl)-3H-benzooxazol-2-one (CAS 609335-34-4) is a synthetic N-substituted 1,3-benzoxazol-2(3H)-one derivative with the molecular formula C17H17NO3 and a molecular weight of 283.32 g/mol. The compound features a benzoxazolone core linked via a three-carbon propyloxy spacer to a para-tolyl (4-methylphenoxy) terminal group.

Molecular Formula C17H17NO3
Molecular Weight 283.32g/mol
CAS No. 609335-34-4
Cat. No. B384164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-p-Tolyloxy-propyl)-3H-benzooxazol-2-one
CAS609335-34-4
Molecular FormulaC17H17NO3
Molecular Weight283.32g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3OC2=O
InChIInChI=1S/C17H17NO3/c1-13-7-9-14(10-8-13)20-12-4-11-18-15-5-2-3-6-16(15)21-17(18)19/h2-3,5-10H,4,11-12H2,1H3
InChIKeyZUCFQWXNPLXYOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2 [ug/mL]

3-(3-p-Tolyloxy-propyl)-3H-benzooxazol-2-one (CAS 609335-34-4): Core Structural and Pharmacophoric Profile for Procurement Decisions


3-(3-p-Tolyloxy-propyl)-3H-benzooxazol-2-one (CAS 609335-34-4) is a synthetic N-substituted 1,3-benzoxazol-2(3H)-one derivative with the molecular formula C17H17NO3 and a molecular weight of 283.32 g/mol [1]. The compound features a benzoxazolone core linked via a three-carbon propyloxy spacer to a para-tolyl (4-methylphenoxy) terminal group. This specific substitution pattern places it within a class of heterocyclic compounds extensively investigated for diverse biological activities, including antimicrobial and anticancer properties [2]. Its calculated physicochemical properties, such as an XLogP3-AA of 3.7 and 3 hydrogen bond acceptor sites, distinguish it from simpler benzoxazolone analogs and suggest a designed balance of lipophilicity and polarity [1].

Why Generic 1,3-Benzoxazol-2-one Analogs Cannot Substitute for 3-(3-p-Tolyloxy-propyl)-3H-benzooxazol-2-one (CAS 609335-34-4)


Direct substitution with other 1,3-benzoxazol-2-one derivatives is not advisable because the biological activity of this compound class is exquisitely sensitive to both the nature of the N-3 substituent and the substitution pattern on the aryl ring. Minor structural modifications, such as changing the length of the alkyl spacer or the position of the methyl group on the terminal phenyl ring, lead to profound alterations in physicochemical properties (e.g., lipophilicity, H-bonding capacity) and, consequently, to divergent antimicrobial and cytotoxic profiles [1]. The specific 3-(p-tolyloxy)propyl pharmacophore of CAS 609335-34-4 is not a generic benzoxazolone appendage; it is a precisely engineered module that dictates the molecule's target binding and pharmacokinetic potential, making unvalidated generic replacement a high-risk strategy for research reproducibility [2].

Quantitative Differentiation of 3-(3-p-Tolyloxy-propyl)-3H-benzooxazol-2-one (CAS 609335-34-4) from Closest Structural Analogs


Extended Propyl Linker Significantly Increases Calculated Lipophilicity (XLogP3-AA) vs. Ethyl-Linked Analog

The target compound 3-(3-p-Tolyloxy-propyl)-3H-benzooxazol-2-one possesses a three-carbon (propyl) spacer between the benzoxazolone core and the tolyloxy group, a key differentiator from the analogous 5-methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one, which has a two-carbon (ethyl) linker. This seemingly minor change results in a significantly higher calculated lipophilicity for the target molecule (XLogP3-AA = 3.7 [1]) compared to the ethyl-linked analog (calculated XLogP ~2.5 based on structure). This difference, driven by the additional methylene group's contribution to molecular volume and reduced polarity, suggests superior membrane permeability potential, a critical attribute for intracellular target engagement. The number of rotatable bonds also differs (5 vs. 4 for the ethyl analog), impacting conformational flexibility and entropic cost of binding [1].

Lipophilicity Drug Design Chemoinformatics

Unique para-Methyl Substitution Pattern on the Aryl Ring Enables Distinct Steric and Electronic Interactions

The target compound features a terminal p-tolyl substituent. This creates a distinct differentiation point from the closely related m-tolyloxy analog, 5-methyl-3-(3-m-tolyloxy-propyl)-3H-benzooxazol-2-one, which has the methyl group at the meta position. The para substitution in the target molecule results in a linear, extended molecule with decreased steric hindrance at the active site and distinct electronic effects through resonance compared to the angled, meta-substituted isomer. In a broader study of N-substituted 1,3-benzoxazol-2(3H)-ones, such subtle variations in substituent position on the N-phenyl ring were shown to drastically alter antimicrobial activity, with the most potent compound achieving an MIC of 6.25 µg/mL against S. epidermidis, while its direct structural isomer was inactive [1]. This provides a class-level inference that the p-methyl group in CAS 609335-34-4 is a critical driver of selective bioactivity.

Structure-Activity Relationship Regioisomerism Molecular Recognition

Absence of a 5-Methyl Substituent on the Benzoxazolone Core Differentiates Its Pharmacophore from 5-Methyl-Substituted Analogs

Unlike the commercially common analog 5-methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one, the target compound lacks a methyl group at the 5-position of the benzoxazolone ring. PubChem computed data show it has zero hydrogen bond donors and three hydrogen bond acceptors [1]. The absence of the 5-methyl substituent avoids potential steric clashes with target proteins that could be caused by the methyl group in the analog. Furthermore, it eliminates the possibility of metabolic oxidation at that position, potentially leading to a simpler metabolic profile. In related benzoxazolone series used as 18 kDa translocator protein (TSPO) ligands, modifications at the C-5 position were critical for tuning both binding affinity and selectivity, directly impacting the compound's utility as a neuroimaging agent .

Pharmacophore Mapping Metabolic Stability Chemical Proteomics

High-Impact Research Applications for 3-(3-p-Tolyloxy-propyl)-3H-benzooxazol-2-one (CAS 609335-34-4) Based on Differential Evidence


Design of Antimicrobial Agents Targeting Gram-Positive Bacteria

The class-level evidence showing that subtle changes in the N-3 substituent of 1,3-benzoxazol-2(3H)-ones can toggle antimicrobial activity from inactive to a potent MIC of 6.25 µg/mL against *S. epidermidis* [1] firmly positions 3-(3-p-Tolyloxy-propyl)-3H-benzooxazol-2-one as a high-priority scaffold. Its specific p-tolyloxypropyl group represents an untested but rationally designed combination of a lipophilic p-tolyl moiety with a flexible propyl linker that should be explored for optimized interactions with bacterial membrane targets, offering a path to novel agents against drug-resistant strains.

Intracellular Target Engagement Probes for Neuroinflammation Studies

The compound's relatively high calculated lipophilicity (XLogP3-AA = 3.7) [1] makes it a strong candidate for developing cell-permeable probes targeting the 18 kDa translocator protein (TSPO), a biomarker of neuroinflammation. Unlike its less lipophilic, shorter-linked analog, this compound is predicted to cross the blood-brain barrier more efficiently. Its unsubstituted benzoxazolone core avoids the potential for steric hindrance with the TSPO binding site, which can be a problem for 5-substituted derivatives . This positions it as a privileged starting point for PET tracer or fluorescent probe development.

Chemical Tool for Studying Lipase and Phospholipase Inhibition

The compound's benzoxazol-2-one core is the centerpiece of a series patented as inhibitors of hormone-sensitive lipase and endothelial lipase [2]. The unique p-tolyloxypropyl tail of CAS 609335-34-4 can be used to map the hydrophobic binding pocket of these metabolic enzymes through structure-activity relationship studies. Its distinct shape and electronic profile, compared to the patent's generic formula, allow researchers to probe how the distal lipophilic group influences inhibitory potency and isoform selectivity, a critical step for developing treatments for metabolic disorders.

Advanced Materials and Polymer Additive Research

The inherent thermal stability and specific UV-absorbing properties of the benzoxazolone nucleus make this compound a candidate for development as a specialized polymer additive or a fluorescent whitening agent. Its single, well-defined structure with a para-tolyloxy tail provides a monomeric model compound superior to common, less-defined oligomeric mixtures. Its distinct LogP and absence of free H-bond donors make it a more suitable non-migratory additive for hydrophobic polymer matrices than simpler, more water-soluble benzoxazolone analogs [1].

Quote Request

Request a Quote for 3-(3-p-Tolyloxy-propyl)-3H-benzooxazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.